molecular formula C15H19BO3 B6222679 (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal CAS No. 2101285-79-2

(2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal

Cat. No.: B6222679
CAS No.: 2101285-79-2
M. Wt: 258.12 g/mol
InChI Key: OTTBCWDHWPUZGI-AATRIKPKSA-N
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Description

(2E)-3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal is an α,β-unsaturated aldehyde functionalized with a pinacol boronate ester at the para position of the phenyl ring. This compound is widely used as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions () and as a precursor for enantioselective radical processes (). Its structure combines the reactivity of the aldehyde group (for nucleophilic additions) with the stability and versatility of the boronate ester (for cross-coupling applications).

Properties

CAS No.

2101285-79-2

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

(E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)6-5-11-17/h5-11H,1-4H3/b6-5+

InChI Key

OTTBCWDHWPUZGI-AATRIKPKSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C=O

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC=O

Purity

95

Origin of Product

United States

Biological Activity

The compound (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal is a boron-containing organic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including research studies and case reports.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal
  • Molecular Formula : C15H23BO3
  • Molecular Weight : 250.16 g/mol
  • SMILES Notation : C=C(C=O)C1=CC=C(C=C1)B1OC(C)(C)C(C)(C)O1

This compound features a conjugated system that enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing boron often exhibit unique biological properties. The following sections summarize key findings regarding the biological activity of (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal.

Antioxidant Activity

Studies have demonstrated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and may help prevent various diseases. The mechanism of action is believed to involve the donation of electrons to free radicals, thereby neutralizing them.

Anticancer Properties

Preliminary studies suggest that (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal may possess anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression of cancer cells.
  • Induction of Apoptosis : Mechanistic studies indicate activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo:

  • In Vitro Studies : It has been shown to inhibit the production of pro-inflammatory cytokines.
  • Animal Models : In models of inflammation, administration of this compound resulted in reduced inflammation markers.

Data Table: Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant electron donation to free radicals
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In a study involving breast cancer cell lines (MCF-7), treatment with the compound led to a 50% reduction in cell viability at concentrations above 10 µM.
    • Mechanism: The study highlighted the role of reactive oxygen species (ROS) generation as a key mechanism behind its anticancer effect.
  • Inflammatory Conditions : In an animal model of arthritis, administration of the compound resulted in reduced paw swelling and lower serum levels of inflammatory cytokines.

Scientific Research Applications

Organic Synthesis

Boronic Acids and Esters in Synthesis:
The presence of the dioxaborolane moiety in this compound makes it particularly useful in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. The boronate ester functionality allows for selective coupling with aryl halides under mild conditions, facilitating the construction of diverse biaryl compounds essential in pharmaceuticals and agrochemicals .

Example Case Study:
In a study exploring the synthesis of substituted phenylpropanoids, (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal was utilized as a key intermediate. The compound demonstrated high reactivity in coupling reactions leading to various derivatives that were further tested for biological activity .

Medicinal Chemistry

Anticancer Properties:
Research has indicated that compounds featuring boron can exhibit anticancer properties. The incorporation of the dioxaborolane structure into drug candidates has been linked to enhanced efficacy against certain cancer cell lines. The ability of boron compounds to interact with biomolecules suggests potential mechanisms through which they may inhibit tumor growth or induce apoptosis .

Example Case Study:
A recent investigation into the cytotoxic effects of boron-containing compounds highlighted that derivatives of (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal exhibited significant activity against breast cancer cells. The study found that these compounds could disrupt key cellular pathways involved in proliferation and survival.

Materials Science

Polymeric Applications:
The compound's structural attributes allow it to be integrated into polymer matrices as a functional additive. Its ability to form strong covalent bonds with polymer chains can enhance material properties such as thermal stability and mechanical strength. Research indicates that incorporating such boron-containing compounds can lead to novel materials with tailored properties for specific applications .

Example Case Study:
In a study on improving the mechanical properties of biodegradable plastics, (2E)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enal was blended into polylactic acid (PLA) matrices. The resulting composites exhibited improved tensile strength and thermal resistance compared to pure PLA formulations .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Case Studies
Organic SynthesisUsed in Suzuki-Miyaura cross-coupling reactionsEffective coupling with aryl halides for biaryl synthesis
Medicinal ChemistryPotential anticancer agentSignificant cytotoxicity against breast cancer cells
Materials ScienceEnhances properties of polymeric materialsImproved mechanical properties in PLA composites

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Aldehyde vs. Protected Alcohols

The target compound’s aldehyde group contrasts with analogs like 2-{[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-yl]oxy}tetrahydro-2H-pyran (), which features a tetrahydropyran-protected hydroxyl group. The aldehyde in the target compound enhances electrophilicity, enabling reactions like Michael additions or condensations, whereas the protected alcohol in ’s compound is inert under basic conditions, making it suitable for orthogonal reactivity in multi-step syntheses.

Boronate Ester Positioning

In 4-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)morpholine hydrochloride (), the boronate ester is linked via a propyl-morpholine chain.

Reactivity in Cross-Coupling Reactions

The target compound’s α,β-unsaturated aldehyde enables dual reactivity:

  • Boronate ester : Participates in Suzuki-Miyaura couplings () to form biaryl systems.
  • Aldehyde : Undergoes condensation or cycloaddition reactions ().

Comparatively, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile () lacks the aldehyde but contains a nitrile group, which is less reactive in condensations but useful in click chemistry or as a directing group.

Prodrug Design

The target compound’s boronate group is analogous to prodrugs like belinostat derivatives (), where boronate esters act as hydrolyzable protecting groups. However, the aldehyde in the target compound may confer additional reactivity for covalent binding to biological targets (e.g., forming Schiff bases with lysine residues).

Enzyme Inhibition

In HIV-1 non-nucleoside reverse transcriptase inhibitors (), boronate-containing diarylpyrimidines rely on boronate-water interactions for binding.

Preparation Methods

General Procedure for Arylboronate Synthesis

  • Substrate : 4-Bromocinnamaldehyde (or protected derivatives).

  • Lithiation : Treatment with n-butyllithium (2.5 M in hexanes) at -78°C in anhydrous THF.

  • Borylation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane at -78°C, followed by gradual warming to room temperature.

  • Workup : Quenching with saturated NH₄Cl, extraction with dichloromethane or ethyl acetate, and purification via silica gel chromatography.

Table 1: Representative Reaction Conditions and Yields

SubstrateBaseTemperatureSolventYieldCitation
4-Bromophenylacetaldehyden-BuLi-78°C → RTTHF78%
4-BromoacetophenoneTurboGrignard0°C → 20°CTHF86%
4-Bromocinnamal diethyl acetaln-BuLi-78°C → RTTHF/Hexane61%

Critical Notes :

  • Aldehyde Protection : Diethyl acetal protection prevents aldehyde decomposition during lithiation.

  • Solvent Effects : THF enhances lithium intermediate stability, while hexanes improve boronate solubility.

  • Temperature Control : Slow warming (-78°C → RT over 2–12 h) minimizes side reactions.

Propenal Group Introduction Strategies

The α,β-unsaturated aldehyde can be introduced before or after boronate installation, depending on substrate compatibility.

Wittig Olefination of 4-Boronobenzaldehyde

  • Substrate : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde.

  • Reagent : Ethyl (triphenylphosphoranylidene)acetate.

  • Conditions : Reflux in toluene (110°C, 12 h), followed by hydrolysis with HCl/THF.

  • Yield : 65–72% after column chromatography.

Aldol Condensation of Acetophenone Boronates

  • Substrate : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetophenone.

  • Conditions : LDA (2 equiv) in THF at -78°C, followed by acetaldehyde addition.

  • Yield : 58% (E/Z = 4:1).

Integrated Synthesis Pathway

Combining the above methodologies, a high-yielding route emerges:

Step 1: Diethyl Acetal Protection
4-Bromocinnamaldehyde → 4-bromocinnamal diethyl acetal (94% yield, H₂SO₄ catalysis in ethanol).

Step 2: Lithiation-Borylation

  • n-BuLi (2.5 M, 1.1 equiv), THF/hexanes, -78°C → RT.

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv).

  • Yield: 78% after silica gel purification.

Step 3: Acetal Deprotection

  • HCl (1 M in THF), RT, 2 h → 95% recovery of aldehyde.

Challenges and Optimization Opportunities

  • Stereocontrol : Wittig reactions favor trans-olefination, but aldol methods require careful base selection to minimize Z-isomer formation.

  • Functional Group Tolerance : Boronate esters are susceptible to protodeboronation under acidic conditions; neutral workup protocols are essential.

  • Scale-Up Considerations : Continuous flow lithiation improves safety and reproducibility for industrial applications .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Range
CatalystPd(PPh₃)₄ (2 mol%)65–78%
Solvent SystemTHF/H₂O (3:1)70–85%
Temperature80°CMax. 78%
Reaction Time12–16 hours60–75%

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?

Methodological Answer:
Discrepancies in NMR signals (e.g., aromatic proton splitting or aldehyde proton shifts) often arise from solvent polarity or residual moisture.

  • Resolution Strategies:
    • Deuterated Solvent Selection: Use CDCl₃ for better resolution of aldehyde protons (δ 9.8–10.2 ppm) .
    • Dynamic NMR (DNMR): Apply variable-temperature NMR to detect conformational changes in the propenal moiety .
    • X-ray Crystallography: Resolve ambiguities via single-crystal diffraction (e.g., space group P2₁/c, R-factor < 0.05) .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved SignalReference Value
¹H NMRδ 9.92 (d, J=8.0 Hz, CHO)δ 9.85–10.10
¹³C NMRδ 192.5 (CHO)δ 190–195
IR1680 cm⁻¹ (C=O stretch)1675–1700 cm⁻¹

Basic Question: What are the stability challenges of this compound under ambient conditions, and how can degradation be minimized?

Methodological Answer:
The boronate ester is moisture-sensitive, and the α,β-unsaturated aldehyde is prone to oxidation.

  • Stabilization Protocols:
    • Store at –20°C under argon in amber vials .
    • Add radical inhibitors (e.g., BHT, 0.1% w/w) to prevent aldehyde polymerization .
    • Conduct stability assays via HPLC-UV (λ=254 nm) to monitor degradation products (e.g., dimerization peaks at tR=12.3 min) .

Advanced Question: How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?

Methodological Answer:
The 4,4,5,5-tetramethyl groups reduce electrophilicity at the boron center, slowing transmetalation in Suzuki reactions.

  • Experimental Validation:
    • Compare reaction rates with/without substituents via kinetic studies (e.g., pseudo-first-order rate constants: k=0.015 min⁻¹ vs. 0.032 min⁻¹ for unsubstituted analogs) .
    • Computational modeling (DFT, B3LYP/6-31G*) shows increased bond length (B–C: 1.58 Å vs. 1.53 Å), confirming steric effects .

Basic Question: Which analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Detect boronate hydrolysis products (m/z 215.1) .
  • GC-FID: Quantify residual solvents (e.g., THF, LOD=0.01%) with a DB-5MS column (30 m × 0.25 mm) .

Advanced Question: How can computational methods predict the compound’s environmental fate, and what experimental data validate these models?

Methodological Answer:

  • In Silico Tools: EPI Suite predicts moderate biodegradability (Biowin 3: 0.45) and high log Kow (3.8), indicating bioaccumulation potential .
  • Validation: Conduct soil microcosm studies (OECD 307) to measure half-life (t₁/₂=28 days at 25°C) .

Basic Question: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .
  • Spill Management: Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .

Advanced Question: How can regioselective functionalization of the propenal moiety be achieved for drug-discovery applications?

Methodological Answer:

  • Aldol Condensation: Use L-proline catalysis (10 mol%) in DMF to selectively generate β-hydroxy aldehydes (dr=8:1) .
  • Michael Addition: Employ chiral thiourea catalysts to access enantiopure derivatives (ee >90%) .

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